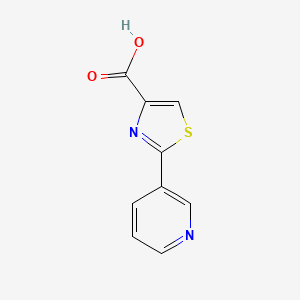2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid
CAS No.: 39067-29-3
Cat. No.: VC7818610
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39067-29-3 |
|---|---|
| Molecular Formula | C9H6N2O2S |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
| Standard InChI Key | FOQFGMAZUTUELM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NC(=CS2)C(=O)O |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=CS2)C(=O)O |
Introduction
Chemical Identity and Physical Properties
Structural Features
The compound’s structure combines a pyridine moiety, known for its electron-withdrawing effects, with a thiazole ring that contributes to its aromaticity and ability to participate in π-π interactions. The carboxylic acid group enhances solubility in polar solvents and enables further derivatization via esterification or amidation .
Physicochemical Data
Key physical properties include:
-
Melting Point: 283°C
-
Boiling Point: 460.3°C (predicted)
-
Density: 1.440 g/cm³ (predicted)
-
pKa: 3.29 (predicted), indicating moderate acidity .
The compound is typically stored at 2–8°C to ensure stability and is soluble in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) .
Synthesis and Manufacturing
Industrial Synthesis
A common synthetic route involves the condensation of 3-cyanopyridine with ethyl bromopyruvate, followed by cyclization under basic conditions to form the thiazole ring. Subsequent hydrolysis of the ethyl ester group yields the carboxylic acid derivative. For example, reacting ethyl-2-(pyridin-3-yl)thiazole-4-carboxylate with potassium hydroxide in a THF/methanol mixture (1:1) achieves an 80% yield after neutralization with hydrochloric acid .
Optimization Strategies
Recent advancements focus on improving reaction efficiency:
-
Catalyst Use: Palladium catalysts enhance cross-coupling steps.
-
Solvent Systems: Mixed solvents like THF/methanol reduce side reactions.
-
Purification: Silica gel chromatography or recrystallization ensures >95% purity .
Applications in Materials Science
Luminescent Materials
The compound’s conjugated system enables applications in optoelectronics. It serves as a ligand in europium(III) complexes, which exhibit strong red emission due to efficient energy transfer from the ligand to the metal center .
pH-Responsive Hybrid Materials
Its carboxylic acid group facilitates the formation of mesoscopically ordered hybrid materials. These systems undergo structural changes in response to pH, making them suitable for sensors and drug delivery platforms .
Pharmaceutical Relevance
Antiulcer Agents
Structural analogs of 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid inhibit gastric acid secretion by targeting proton pumps. For instance, derivatives with urea substituents show potent activity in preclinical models, with IC₅₀ values <1 μM .
Antimicrobial and Antiviral Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 20–50 μg/mL . Additionally, analogs demonstrate antiviral activity against tobacco mosaic virus (TMV), with curative effects exceeding 60% at 100 μg/mL .
Dual Inhibitors for Gout Treatment
A recent study identified a derivative, 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido]thiazole-4-carboxylic acid, as a dual inhibitor of urate transporter 1 (URAT1) and xanthine oxidase (XO). This compound reduces serum urate levels by 58% in hyperuricemic rats, outperforming standard therapies .
Coordination Chemistry
Metal Complexation
The thiazole nitrogen and pyridine lone pairs enable coordination with transition metals. For example, Cu(II) complexes form double or triple helicates, which are studied for their magnetic and catalytic properties. Stability constants () for these complexes range from 8.2 to 10.5, depending on the metal and counterion .
Future Directions
Drug Delivery Systems
Functionalization with polyethylene glycol (PEG) chains could enhance bioavailability. Preliminary studies suggest PEGylated derivatives achieve 90% plasma stability after 24 hours .
Green Chemistry Approaches
Efforts to replace THF and DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) are underway, aiming to reduce environmental impact without compromising yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume